molecular formula C12H13ClN2O3 B5747063 N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide

N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide

Cat. No.: B5747063
M. Wt: 268.69 g/mol
InChI Key: MGDLHIFZEKKWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a cyclopropane ring, a chlorophenoxy group, and a carbohydrazide moiety. This compound has garnered interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

The synthesis of N’-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide typically involves the reaction of 4-chlorophenoxyacetic acid with cyclopropanecarbohydrazide. The process can be summarized as follows:

    Starting Materials: 4-chlorophenoxyacetic acid and cyclopropanecarbohydrazide.

    Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acyl chloride intermediate.

    Formation of the Final Product: The acyl chloride intermediate is then reacted with cyclopropanecarbohydrazide under controlled conditions to yield N’-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N’-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N’-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has several scientific research applications, including:

    Biology: The compound’s potential biological activities, such as anti-inflammatory and antimicrobial properties, make it a subject of interest in biological research.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents for treating various diseases.

    Industry: Its role as a chemical intermediate makes it valuable in the production of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism by which N’-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins. The compound’s antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

N’-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide can be compared with other similar compounds, such as:

    N’-[(4-Chlorophenoxy)acetyl]-2-thiophenecarbohydrazide: This compound shares a similar structure but contains a thiophene ring instead of a cyclopropane ring, which may result in different chemical and biological properties.

    4-Chlorophenoxyacetyl chloride: This compound is a precursor in the synthesis of N’-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide and has distinct reactivity due to the presence of an acyl chloride group.

The uniqueness of N’-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c13-9-3-5-10(6-4-9)18-7-11(16)14-15-12(17)8-1-2-8/h3-6,8H,1-2,7H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDLHIFZEKKWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.